molecular formula C12H8N2O2 B6634806 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione

2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione

Cat. No.: B6634806
M. Wt: 212.20 g/mol
InChI Key: RTBQGSZNUHVYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

  • 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione has been utilized in the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring (Nakamori, Saito, & Kasai, 1988).
  • It is involved in the transformation of 2-acylamino-3-amino-1,4-naphthoquinones under alkaline and acid-catalyzed conditions (Carroll & Blackwell, 1969).

Potential Anticancer Applications

  • Some derivatives of this compound show potential as anticancer drug candidates, particularly in targeting slowly growing solid tumors (Kuo et al., 1996).

Reactions and Mechanisms

  • The compound participates in C-alkylation reactions via the SRN1 mechanism, highlighting its reactivity and potential utility in various synthetic applications (Vanelle et al., 1994).

Biological Activity

  • Imidazole-based 1,4-naphthoquinones, including this compound derivatives, have shown antibacterial and antifungal activities, making them potential candidates for drug development against multi-drug resistant infections (Choudhari et al., 2020).

Colorimetric Sensing

  • Derivatives of this compound have been studied for their colorimetric sensing capabilities, particularly in detecting fluoride and cyanide ions, demonstrating their potential in environmental monitoring and analysis (Manivannan, Satheshkumar, & Elango, 2013).

Antiproliferative Activity

  • Novel compounds bearing the this compound structure have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Liu, Zhang, Zhang, & Yan, 2018).

Properties

IUPAC Name

2-methyl-1H-benzo[f]benzimidazole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-6-13-9-10(14-6)12(16)8-5-3-2-4-7(8)11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQGSZNUHVYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Method 2 (Acid-Promoted Cyclization): A solution of 3a (2.0 g, 0.0009 mol) and Zn (1.0 g) in glacial acetic acid (50 ml) was refluxed for 24 h. A small amount of activated charcoal was added, and the solution was then filtered. The filtrate was poured into a 4-fold excess of H2O. The pH was adjusted to 8 by addition of a solution of NaHCO3, and the resulting solution was then filtered. The recovered precipitate was recrystallized from EtOH to give a dark brown powder (4a).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione
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